Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl-
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Overview
Description
Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- is a complex peptide compound composed of multiple amino acids. This compound is part of a larger class of peptides that play significant roles in various biological processes. Peptides like this one are often studied for their potential therapeutic applications and their roles in cellular signaling and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of such peptides may involve large-scale SPPS or recombinant DNA technology. Recombinant methods involve inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.
Scientific Research Applications
Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways.
Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.
Industry: Utilized in the development of peptide-based materials and drugs.
Mechanism of Action
The mechanism of action of Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. The exact pathways and targets depend on the specific biological context in which the peptide is studied.
Comparison with Similar Compounds
Similar Compounds
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
- Glycine, L-prolyl-L-prolyl-L-leucyl-L-seryl-L-glutaminyl-L-alpha-glutamyl-L-threonyl-L-phenylalanyl-L-seryl-L-alpha-aspartyl-L-leucyl-L-tryptophyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-lysyl-L-tryptophyl-L-lysyl-L-methionyl-L-arginyl-L-arginyl-L-asparaginyl-L-glutaminyl-L-phenylalanyl-L-tryptophyl-L-valyl-L-lysyl-L-valyl-L-glutaminyl-L-arginyl-
Uniqueness
Glycine, L-leucyl-L-phenylalanyl-L-asparaginyl-L-glutaminyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
574749-89-6 |
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Molecular Formula |
C30H46N8O10 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C30H46N8O10/c1-15(2)11-18(31)26(44)36-20(12-17-7-5-4-6-8-17)28(46)37-21(13-23(33)41)29(47)35-19(9-10-22(32)40)27(45)38-25(16(3)39)30(48)34-14-24(42)43/h4-8,15-16,18-21,25,39H,9-14,31H2,1-3H3,(H2,32,40)(H2,33,41)(H,34,48)(H,35,47)(H,36,44)(H,37,46)(H,38,45)(H,42,43)/t16-,18+,19+,20+,21+,25+/m1/s1 |
InChI Key |
YHWYIVRSKUZJSM-GDGNBRJASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
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